molecular formula C11H12O4 B1273460 4-(4-formylphenoxy)butanoic Acid CAS No. 99865-70-0

4-(4-formylphenoxy)butanoic Acid

Cat. No.: B1273460
CAS No.: 99865-70-0
M. Wt: 208.21 g/mol
InChI Key: GKECISRCTNHSNA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenoxybutanoic Acid Derivatives

The development of 4-(4-formylphenoxy)butanoic acid is an extension of the broader field of phenoxyalkanoic acids, a class of compounds with a rich history in chemical research. Early interest in these derivatives was largely driven by their biological activity, particularly as plant growth regulators. Over time, the focus expanded to explore their potential in medicinal chemistry and materials science.

The systematic modification of the phenoxybutanoic acid scaffold by introducing various functional groups has been a key strategy to create novel molecules with tailored properties. This has led to the investigation of derivatives with diverse substituents, including chloro and methyl groups. For instance, 4-(4-chlorophenoxy)butanoic acid has been utilized as an herbicide and as a starting material for the synthesis of benzoxepin derivatives with potential sedative-hypnotic effects. wikipedia.org The introduction of a formyl group, as seen in this compound, represents a significant advancement, providing a reactive handle for a plethora of synthetic transformations.

Structural Framework and Synthetic Utility of this compound

The chemical structure of this compound consists of a butyric acid moiety linked to a benzaldehyde (B42025) group via an ether bond at the para-position. This arrangement of a carboxylic acid and an aldehyde within the same molecule imparts a dual reactivity that is highly advantageous in organic synthesis.

The aldehyde functionality can undergo a variety of reactions, including nucleophilic addition, oxidation, reduction, and condensation reactions to form imines or alkenes. The carboxylic acid group, on the other hand, can be readily converted into esters, amides, acid chlorides, and other acid derivatives. This orthogonal reactivity allows for the selective modification of one functional group while leaving the other intact, or for the simultaneous reaction of both groups to construct complex molecular architectures.

The synthesis of this compound can be achieved through several routes. A common method involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with a suitable 4-halobutanoate ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Overview of Academic Research Areas and Significance

The unique structural characteristics of this compound have made it a valuable tool in several areas of academic research. Its bifunctional nature is particularly exploited in the fields of medicinal chemistry, polymer chemistry, and materials science.

In medicinal chemistry, this compound can serve as a versatile linker or scaffold for the synthesis of novel therapeutic agents. The ability to connect different pharmacophores through its two reactive ends facilitates the construction of molecules with desired biological activities. For example, related phenoxybutanoic acid derivatives have been investigated for their potential antibacterial and antinociceptive properties. mdpi.com

In polymer chemistry, this compound can be used as a monomer for the synthesis of functional polymers. The aldehyde and carboxylic acid groups can participate in polymerization reactions to create polyesters, polyamides, and other polymers with pendant reactive groups that can be further modified.

In materials science, the compound is a key building block for the synthesis of porous organic frameworks and other advanced materials. The formyl group can be utilized in dynamic covalent chemistry to form robust and crystalline porous structures with applications in gas storage, separation, and catalysis.

Research Objectives and Scope of Investigation

The primary research objective concerning this compound is to harness its synthetic versatility for the creation of novel and functional molecules and materials. Current investigations are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and efficient ways to synthesize and modify this compound and its derivatives.

Design and Synthesis of Biologically Active Compounds: The compound is being utilized as a scaffold to design and synthesize new molecules with potential therapeutic applications.

Construction of Advanced Polymeric Materials: The use of this compound as a monomer to create polymers with tailored properties and functionalities is an active area of research.

Fabrication of Porous Organic Materials: A significant research effort is directed towards using this compound to build porous organic frameworks and other materials for applications in catalysis, sensing, and separations.

The scope of investigation is broad, ranging from fundamental studies of the compound's reactivity to the development of practical applications for the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-formylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKECISRCTNHSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393253
Record name 4-(4-formylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99865-70-0
Record name 4-(4-formylphenoxy)butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Formylphenoxy Butanoic Acid

Established Reaction Pathways

The synthesis of 4-(4-formylphenoxy)butanoic acid can be achieved through several established reaction pathways, primarily involving the formation of a phenoxy linkage and subsequent functional group manipulations.

Etherification Reactions for Phenoxy Linkage Formation

A key step in the synthesis is the formation of the ether bond between a phenolic precursor and a butanoic acid derivative. The Williamson ether synthesis is a commonly employed method. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide.

Another effective method for forming the ether linkage is the Mitsunobu reaction. This reaction allows for the direct coupling of an alcohol and a pronucleophile, such as a phenol, using a combination of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

The following table summarizes the key aspects of these two etherification reactions:

Reaction Reactants Reagents Key Features
Williamson Ether SynthesisPhenol, Alkyl HalideBase (e.g., K₂CO₃)Forms a phenoxide intermediate.
Mitsunobu ReactionPhenol, AlcoholPPh₃, DEADProceeds with high regioselectivity.

Functional Group Interconversions Leading to the Formyl and Carboxylic Acid Moieties

Once the core phenoxybutanoic acid structure is established, functional group interconversions are necessary to introduce the aldehyde (formyl) and carboxylic acid groups. The formyl group can be introduced through various oxidation or formylation procedures.

The carboxylic acid moiety is typically generated through the hydrolysis of a precursor functional group, such as an ester. This hydrolysis can be carried out under either acidic or basic conditions. For instance, an ethyl ester can be hydrolyzed using a base like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors and intermediates.

Derivatization of 4-Hydroxybenzaldehyde (B117250)

4-Hydroxybenzaldehyde is a crucial starting material for many synthetic routes. chemspider.com It can be derivatized through etherification reactions to introduce the butanoic acid side chain. For example, it can be reacted with a 4-halobutanoate ester in the presence of a base to form the corresponding ether.

The following table outlines a typical derivatization of 4-hydroxybenzaldehyde:

Reactant Reagent Product Reaction Type
4-HydroxybenzaldehydeEthyl 4-bromobutanoateEthyl 4-(4-formylphenoxy)butanoateWilliamson Ether Synthesis

Preparation of Butanoic Acid Chain Precursors (e.g., from 4-bromobutyric acid)

The butanoic acid side chain is typically introduced using a precursor that already contains the four-carbon chain. 4-Bromobutyric acid and its esters are common examples of such precursors. These can be synthesized from various starting materials through standard organic transformations. For instance, butanoic acid can be prepared from precursors with four carbon atoms through different methods. chegg.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound is effectively achieved through several methods where catalysts or catalytic reagents play a pivotal role. Key approaches include Williamson ether synthesis, which often benefits from phase-transfer catalysis, and the Mitsunobu reaction, which proceeds through a specific set of reagents acting in a catalytic cycle.

One prominent method involves a modified Williamson ether synthesis. This reaction forms the ether linkage by reacting 4-hydroxybenzaldehyde with a 4-halobutanoate or a related derivative. The efficiency of this nucleophilic substitution is significantly enhanced by the use of a base, such as potassium carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide ion. To further facilitate this type of reaction, especially when dealing with reactants in different phases (e.g., a solid base and an organic substrate), phase-transfer catalysis (PTC) is a powerful technique. youtube.comyoutube.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, work by transporting the anionic nucleophile (phenoxide) from the aqueous or solid phase into the organic phase where the electrophile is dissolved. youtube.comyoutube.comyoutube.com This transfer overcomes the low mutual solubility of the reactants, increasing the reaction rate and allowing for milder reaction conditions. youtube.comyoutube.com The catalyst, a cation complexed with the phenoxide, shuttles between the phases, regenerating itself and continuing the catalytic cycle. youtube.com

Another sophisticated catalytic approach is the Mitsunobu reaction. This method allows for the direct etherification of 4-hydroxybenzaldehyde with a protected 4-hydroxybutanoate, such as ethyl 4-hydroxybutanoate. The reaction is driven by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD). These reagents are not catalysts in the traditional sense but act in a co-reagent system that is regenerated in a cyclic process. The PPh₃ and DEAD activate the hydroxyl group of the butanoate ester, converting it into a good leaving group, which is then displaced by the nucleophilic phenoxide derived from 4-hydroxybenzaldehyde. This process is known for its high regioselectivity and typically proceeds under mild conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This involves careful selection of reagents, solvents, temperature, and reaction time for each synthetic step.

In the Williamson ether synthesis pathway, the initial ether formation is typically optimized by adjusting the solvent and temperature. The reaction between 4-hydroxybenzaldehyde and a reagent like 4-bromobutanol is often conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures, generally between 80–100°C, for a duration of 12 to 24 hours to ensure complete reaction. The subsequent oxidation of the resulting 4-(4-formylphenoxy)butanol to the carboxylic acid is carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions, with temperatures controlled in the range of 60–80°C.

For the Mitsunobu reaction pathway, optimization focuses on controlling the reaction temperature and the order of reagent addition. The initial coupling step is performed in a solvent like tetrahydrofuran (THF) and the temperature is carefully managed, starting at 0°C and gradually allowing it to rise to room temperature (25°C). This control is crucial to prevent side reactions. The subsequent hydrolysis of the intermediate ester, ethyl 4-(4-formylphenoxy)butanoate, is optimized by using a base like lithium hydroxide (LiOH) in a mixed solvent system of THF and water, with heating at 50°C for 4 to 6 hours to drive the reaction to completion.

Table 1: Comparison of Optimized Reaction Conditions and Yields for the Synthesis of this compound

Synthetic Route Step Reagents & Catalysts Solvent Temperature (°C) Yield (%)
Williamson Ether Synthesis & Oxidation 1. Ether Formation 4-hydroxybenzaldehyde, 4-bromobutanol, K₂CO₃ DMF 80–100 ~65–75
2. Oxidation 4-(4-formylphenoxy)butanol, KMnO₄, H₂SO₄ Aqueous 60–80 ~80–85
Mitsunobu Reaction & Hydrolysis 1. Mitsunobu Coupling 4-hydroxybenzaldehyde, ethyl 4-hydroxybutanoate, DEAD, PPh₃ THF 0–25 ~85–90
2. Ester Hydrolysis ethyl 4-(4-formylphenoxy)butanoate, LiOH THF/Water 50 ~95

Chemical Transformations and Reaction Mechanisms of 4 4 Formylphenoxy Butanoic Acid

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-(4-formylphenoxy)butanoic acid is a key site for various chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity is the basis for numerous addition and condensation reactions.

Nucleophilic Addition: Strong nucleophiles can add to the carbonyl group to form an alkoxide intermediate, which is then protonated. geeksforgeeks.org For instance, the addition of cyanide ions leads to the formation of cyanohydrins. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. geeksforgeeks.orgyoutube.com Aromatic aldehydes, however, can be less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring. geeksforgeeks.org

Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, often water. ck12.org The aldehyde group of this compound can undergo condensation with various compounds. For example, reaction with amines or ammonia (B1221849) derivatives (H₂N-Z) can form imines, a process that is often catalyzed by acid. geeksforgeeks.org Aldol-type condensations with ketones or other enolizable carbonyl compounds are also possible, leading to the formation of α,β-unsaturated carbonyl compounds. nih.gov The Claisen condensation is another important type of condensation reaction, typically involving esters, that results in the formation of β-keto esters. chemistrysteps.comnumberanalytics.comlibretexts.org

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of Aldehydes
Reaction TypeReactantProductKey Features
Cyanohydrin FormationCyanide ion (CN⁻)CyanohydrinBase-promoted nucleophilic addition. libretexts.org
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff base)Acid-catalyzed, reversible reaction. geeksforgeeks.org
Acetal FormationAlcohol (R-OH)Hemiacetal/AcetalAcid-catalyzed reaction with one or two equivalents of alcohol. geeksforgeeks.org
Aldol CondensationEnolizable Ketoneα,β-Unsaturated KetoneBase or acid-catalyzed condensation. nih.gov

Oxidation Reactions: Mechanistic Insights and Product Formation

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The mechanism of oxidation often involves the formation of a hydrate (B1144303) intermediate upon reaction with water, which is then oxidized.

Kinetic studies on the oxidation of related compounds, such as 4-oxo-4-phenylbutanoic acid, provide insights into the reaction mechanism. derpharmachemica.comorientjchem.org These studies often show that the reaction is first order with respect to the oxidant, the substrate, and H+ ions. derpharmachemica.comorientjchem.org The rate of oxidation can be influenced by the solvent polarity, with an increase in the proportion of a less polar solvent like acetic acid in a water-acetic acid mixture generally leading to an increased reaction rate. orientjchem.org This suggests an interaction between a positive ion and a dipolar molecule. orientjchem.org The mechanism may proceed through an enol intermediate, with the rate of enolization being faster than the rate of oxidation. derpharmachemica.comorientjchem.org

Table 2: Oxidation of Aldehyde Moiety
Oxidizing AgentProductGeneral Conditions
Potassium permanganate (B83412) (KMnO₄)4-(4-carboxyphenoxy)butanoic acidAqueous solution, often with heating.
Chromium trioxide (CrO₃)4-(4-carboxyphenoxy)butanoic acidIn a suitable solvent like acetic acid.
Singlet molecular oxygenAromatic carboxylic acidCan lead to oxidative decarboxylation of related arylacetic acids. ias.ac.in

Reduction Reactions and Pathways

The aldehyde functionality can be reduced to a primary alcohol. This is a common transformation in organic synthesis, and various reducing agents can be employed.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes to alcohols. The reaction is typically carried out in an alcoholic solvent.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will also reduce the carboxylic acid group. libretexts.org Therefore, its use requires careful consideration of the desired outcome.

The reduction of the aldehyde provides 4-(4-(hydroxymethyl)phenoxy)butanoic acid, a valuable intermediate for further derivatization.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is another reactive center, enabling the synthesis of esters and amides, and potentially undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions for Derivative Synthesis

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. ck12.orgmasterorganicchemistry.com This is an equilibrium reaction, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Alternatively, the esterification can be carried out under milder, non-acidic conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Various methods for esterification have been developed to accommodate a wide range of substrates and functional group tolerances. organic-chemistry.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. The direct reaction of a carboxylic acid and an amine to form an amide by heating is generally not efficient as it tends to form the ammonium (B1175870) carboxylate salt. The use of coupling agents is a common strategy to facilitate amide bond formation under mild conditions. nih.gov

Table 3: Esterification and Amidation of Carboxylic Acid Functionality
Reaction TypeReagentsProductKey Features
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR')Equilibrium reaction, reversible. ck12.orgmasterorganicchemistry.com
DCC/DMAP EsterificationAlcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Ester (R-COOR')Mild conditions, high efficiency. orgsyn.org
AmidationAmine (R'-NH₂), Coupling Agent (e.g., EDC, HOAt)Amide (R-CONHR')Requires activation of the carboxylic acid. nih.gov

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group as carbon dioxide. nih.gov While the decarboxylation of simple aliphatic carboxylic acids typically requires harsh conditions, studies on related compounds provide some insights. For instance, the decarboxylation of butanoic acid on a palladium nanoparticle surface has been investigated, with pathways involving the formation of surface butanoate species. researchgate.net Oxidative decarboxylation of arylacetic acids can be achieved using singlet molecular oxygen, leading to the formation of aldehydes or ketones. ias.ac.in However, the direct decarboxylation of this compound itself is not a commonly reported reaction under standard laboratory conditions and would likely require specific catalytic or pyrolytic methods.

Reactivity of the Aryl Ether Bond

The aryl ether bond in this compound, which links the phenoxy group to the butanoic acid chain, is generally stable under many reaction conditions. However, it can be cleaved under specific and often harsh conditions, typically involving strong acids or bases.

The most common method for cleaving aryl alkyl ethers is through the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. masterorganicchemistry.commasterorganicchemistry.com

Following protonation, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. pressbooks.pubmasterorganicchemistry.comwikipedia.org In the case of this compound, the ether linkage involves a primary carbon on the butanoic acid chain. Therefore, the cleavage is expected to follow an Sₙ2 mechanism. pressbooks.pubmasterorganicchemistry.com The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which is the primary carbon of the butanoic acid chain. This results in the formation of 4-halobutanoic acid and 4-hydroxybenzaldehyde (B117250) (p-hydroxybenzaldehyde).

It is important to note that cleavage of the bond between the oxygen and the aromatic ring to form an aryl halide and butanol is not favored. This is because sp²-hybridized carbon atoms of the aromatic ring are resistant to nucleophilic attack. masterorganicchemistry.comlibretexts.org

In the context of more complex systems like lignin (B12514952), which contains numerous aryl ether linkages, acid-catalyzed cleavage is a key step in its depolymerization. nih.govrsc.orgresearchgate.net Studies on lignin model compounds with α-O-4 aryl ether linkages have shown that the cleavage can proceed through an Sₙ1 mechanism due to the formation of a stable benzylic carbocation. nih.gov While this compound does not possess an α-ether linkage in the same sense as lignin models, these studies provide insight into the general principles of aryl ether bond cleavage under acidic conditions.

Mechanistic Investigations of Complex Transformations

Due to a lack of specific studies on the complex transformations of this compound, this section will draw upon established principles of reaction mechanisms for analogous structures.

Acid Strength: The rate of acid-catalyzed cleavage is dependent on the concentration and strength of the acid. Higher acidity leads to a faster reaction rate.

Nucleophilicity of the Halide: The nucleophilicity of the halide ion plays a crucial role. The reactivity order is generally HI > HBr > HCl, which correlates with the increasing nucleophilicity of the corresponding halide ions (I⁻ > Br⁻ > Cl⁻). wikipedia.org

Temperature: As with most chemical reactions, the rate of ether cleavage increases with temperature.

A hypothetical kinetic study of the acid-catalyzed cleavage of this compound would likely show a second-order rate law, consistent with an Sₙ2 mechanism:

Rate = k[this compound][H⁺]

The table below outlines the expected influence of various parameters on the reaction rate, based on general principles of Sₙ2 reactions.

ParameterExpected Effect on Reaction RateRationale
[Substrate] IncreaseThe rate is directly proportional to the substrate concentration.
[Acid] IncreaseHigher acid concentration increases the concentration of the protonated ether intermediate.
Temperature IncreaseProvides the necessary activation energy for the reaction.
Solvent Polarity ModeratePolar aprotic solvents can stabilize the transition state, but highly protic solvents may solvate the nucleophile, reducing its reactivity.

The proposed mechanism for the acid-catalyzed cleavage of the aryl ether bond in this compound via an Sₙ2 pathway is as follows:

Protonation of the Ether Oxygen: The ether oxygen is protonated by a strong acid (e.g., HI) to form a good leaving group, an oxonium ion intermediate.

Nucleophilic Attack: The iodide ion (I⁻) acts as a nucleophile and attacks the primary carbon atom of the butanoic acid chain attached to the oxygen. This is a concerted step where the C-I bond is formed as the C-O bond is broken.

Formation of Products: The attack results in the displacement of 4-hydroxybenzaldehyde and the formation of 4-iodobutanoic acid.

The key intermediate in this proposed mechanism is the protonated ether (oxonium ion) .

Spectroscopic and Crystallographic Characterization of 4 4 Formylphenoxy Butanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 4-(4-formylphenoxy)butanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the protons of the butanoic acid chain. The aromatic protons typically appear as a set of doublets in the downfield region (around 7.0-8.0 ppm) due to their distinct electronic environments. The aldehydic proton is highly deshielded and is expected to resonate at a significantly downfield chemical shift (around 9.8-10.0 ppm). The protons of the butanoic acid chain would appear more upfield, with the methylene group attached to the phenoxy oxygen showing a triplet, the adjacent methylene group appearing as a multiplet, and the methylene group alpha to the carboxylic acid also appearing as a triplet.

Carbon-13 (¹³C) NMR Spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would display characteristic signals for the carbonyl carbons of the aldehyde and carboxylic acid groups, which are the most downfield signals (typically >170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing at a higher chemical shift. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) 9.88 191.5
Aromatic C-H (ortho to -CHO) 7.85 132.0
Aromatic C-H (meta to -CHO) 7.05 115.0
Aromatic C (ipso to -CHO) - 130.5
Aromatic C (ipso to -O) - 163.5
-O-CH₂- 4.10 67.5
-CH₂- (beta to -O) 2.15 24.5
-CH₂- (alpha to -COOH) 2.55 30.5
Carboxylic Acid (-COOH) 12.0 (broad) 178.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong and sharp peak around 1700-1720 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group. The carboxylic acid C=O stretch will also appear in this region, often as a broader band around 1700-1730 cm⁻¹. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O-C ether linkage will likely show a strong absorption band in the 1200-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch, hydrogen-bonded 2500-3300 (broad)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
Aldehyde C=O Stretch 1700-1720
Carboxylic Acid C=O Stretch 1700-1730
Aromatic C=C Stretch 1450-1600
Ether C-O-C Asymmetric Stretch 1200-1250

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₂O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.21 g/mol ). The fragmentation pattern can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The ether linkage can also cleave, leading to fragments corresponding to the phenoxy and butanoic acid moieties. For instance, a prominent peak might be observed at m/z 121, corresponding to the formylphenoxide radical cation.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the formyl group. The benzene ring exhibits characteristic π → π* transitions. The presence of the formyl group, a carbonyl chromophore, will lead to n → π* transitions. The conjugation of the formyl group with the phenyl ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Typically, two main absorption bands would be expected, one corresponding to the π → π* transition of the aromatic system and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide valuable information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Supramolecular Architectures and Hydrogen Bonding Interactions

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, the supramolecular architecture and hydrogen bonding interactions can be inferred from the well-established behavior of carboxylic acids and closely related structurally analogous compounds. The presence of both a carboxylic acid group and a formyl group provides distinct opportunities for the formation of robust supramolecular assemblies through hydrogen bonding.

The primary and most predictable interaction is the formation of a cyclic dimer through hydrogen bonding between the carboxylic acid moieties of two separate molecules. This is a common and highly stable motif for carboxylic acids in the solid state. In this arrangement, the hydroxyl hydrogen of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring.

Table 1: Predicted Hydrogen Bonding Interactions in this compound

Donor (D)Acceptor (A)Type of InteractionExpected Motif
O-H (Carboxylic Acid)C=O (Carboxylic Acid)Strong Hydrogen BondCentrosymmetric Dimer
C-H (Aromatic/Aliphatic)C=O (Formyl)Weak Hydrogen BondChain or Sheet Formation
C-H (Aromatic/Aliphatic)O (Ether)Weak Hydrogen BondInter-dimer Linkage

Table 2: Typical Bond Lengths and Angles for Carboxylic Acid Dimers

ParameterTypical Value Range
O-H···O Distance2.6 - 2.8 Å
O-H···O Angle165 - 175°
C=O···H Distance1.6 - 1.8 Å

It is important to note that the specific arrangement and geometry of these interactions can only be definitively confirmed through experimental crystallographic analysis. However, the described motifs represent the most probable and energetically favorable supramolecular structures for this compound in the solid state.

Synthesis and Research Applications of 4 4 Formylphenoxy Butanoic Acid Derivatives and Analogues

Structural Modifications and Design Rationale

The molecular framework of 4-(4-formylphenoxy)butanoic acid serves as a versatile scaffold for chemical modification. The design rationale for creating derivatives and analogues is often driven by the desire to fine-tune physicochemical properties, introduce new functionalities, or integrate the molecule into more complex systems for applications in materials science and medicinal chemistry. Modifications typically target three main areas: the phenoxy ring, the butanoic acid chain, and the molecule as a whole for incorporation into larger structures.

Substitutions on the Phenoxy Ring (e.g., methoxy (B1213986), chloro, hydroxyl groups)

Altering the substituents on the aromatic phenoxy ring is a primary strategy to modulate the electronic and steric properties of the molecule. These changes can influence reactivity, solubility, and intermolecular interactions.

Methoxy Groups: The introduction of methoxy (-OCH₃) groups onto the phenoxy ring is a common modification. For example, 4-(4-formyl-3-methoxyphenoxy)butanoic acid biosynth.comchemspider.com and 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) are well-documented analogues. mdpi.com The BAL derivative is noted as an important "handle" for the solid-phase synthesis of peptides and related compounds. mdpi.com The addition of electron-donating methoxy groups can alter the reactivity of the aromatic ring and the formyl group.

Chloro Groups: Halogenation, particularly with chloro (-Cl) groups, is another key modification. The synthesis of compounds like 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid demonstrates the incorporation of multiple chlorine atoms onto the phenyl ring, albeit in a structurally related system. mdpi.comresearchgate.net Such modifications significantly impact the molecule's electronic character and lipophilicity. The synthesis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid from 4-chloroaniline (B138754) further illustrates the use of chlorinated phenyl moieties in related structures. mdpi.com

Hydroxyl Groups: The formyl group (-CHO) itself can be reduced to a hydroxyl (-OH) group, yielding 4-(4-hydroxyphenoxy)butanoic acid , while the carboxylic acid can be generated via oxidation, leading to 4-(4-carboxyphenoxy)butanoic Acid . These transformations alter the molecule's hydrogen bonding capabilities and its potential for further chemical conjugation.

Ring SubstitutionExample CompoundKey Finding/ApplicationReference(s)
Methoxy4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL)Used as a "handle" in solid-phase peptide synthesis. mdpi.com
Methoxy4-(4-formyl-3-methoxyphenoxy)butanoic acidA preloaded reagent for synthesizing peptides and proteins. biosynth.com
Chloro4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidDemonstrates incorporation of multiple halogens on the phenyl ring. mdpi.comresearchgate.net
Hydroxyl (from formyl)4-(4-hydroxyphenoxy)butanoic AcidGenerated by the reduction of the formyl group.

Modifications to the Butanoic Acid Chain and Terminal Functionality

The butanoic acid portion of the molecule provides a flexible linker and a reactive carboxylic acid terminus, both of which are targets for modification.

Chain Length and Structure: The length of the alkyl chain connecting the phenoxy and carboxyl groups can be varied. Published variants of the related BAL linker include spacers with one or four carbons, in addition to the three-carbon (butanoic) spacer. mdpi.com The point of attachment to the phenyl ring can also be altered; for instance, 2-(4-formylphenyl)butanoic acid places the butanoic acid group at a different position relative to the formyl group. bldpharm.com

Terminal Functionality: The terminal carboxylic acid is a key reactive site. It can be transformed into other functional groups, such as amides, to change its chemical properties. The synthesis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid is an example where the carboxylic acid of a related precursor (glutaric anhydride) is converted to an amide. mdpi.com This terminal functionality is crucial for its role as a linker, allowing it to be conjugated to other molecules. nih.gov For instance, the closely related 4-(4-acetylphenoxy)butanoic acid is used as a linker where its carboxyl group reacts to form a stable bond. nih.gov

Incorporation into Larger Molecular Scaffolds (e.g., porphyrins)

The entire this compound structure can be used as a building block for constructing larger, supramolecular systems. A notable example is its conceptual relevance in the synthesis of functionalized porphyrins. Porphyrin skeletons can be functionalized by attaching various motifs, and phenoxy-type structures are utilized in these complex syntheses. For example, methods have been developed for creating glycoporphyrins—hybrids of carbohydrates and porphyrins—using versatile synthetic procedures that can involve phenoxy precursors. researchgate.net This demonstrates the potential for using molecules like this compound as components in the modular construction of complex, functional materials. researchgate.net

Synthetic Strategies for Analogues and Conjugates

The synthesis of derivatives of this compound relies on established organic chemistry reactions. The choice of synthetic pathway often depends on the desired final structure and whether a single target molecule or a library of analogues is being prepared.

Divergent and Convergent Synthesis Pathways

Both divergent and convergent strategies can be employed to create analogues. The selection of one approach over the other is a key strategic decision in the synthesis plan.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. For example, in the synthesis of related tripodal melamines based on (4-aminophenoxy)alkanoic acids, a divergent route starts with a central core, cyanuric chloride, which is then reacted with multiple units of the aminophenoxyalkanoic acid derivative. researchgate.net This method is efficient for creating variety from a single starting point.

Linker Chemistry and Conjugation Methodologies

The structure of this compound makes it an ideal candidate for use as a chemical linker, connecting two or more different molecular entities. symeres.com Its butanoic acid chain acts as a spacer, while the terminal carboxyl group and the formyl group provide reactive handles for conjugation.

A closely related analogue, 4-(4-acetylphenoxy)butanoic acid (AcBut), functions as a bifunctional linker in the antibody-drug conjugate (ADC) Gemtuzumab ozogamicin. nih.gov In this application, the linker connects the antibody to a potent cytotoxic payload (calicheamicin). nih.gov The conjugation chemistry involves the formation of an acid-labile hydrazone bond, which is designed to be stable in circulation but cleavable under the acidic conditions found within target cells. nih.gov

Role as Intermediates in Organic Synthesis

The inherent reactivity of both the carboxylic acid and aldehyde functionalities makes this compound and its derivatives valuable intermediates in organic synthesis. They serve as foundational components for constructing more elaborate molecular structures through a variety of chemical reactions.

Building Blocks for Complex Molecular Architectures

The structure of this compound is well-suited for its use as a building block or "handle" in multi-step synthetic strategies, particularly in solid-phase synthesis. Analogues of this compound are instrumental in creating complex molecules like peptides and proteins. biosynth.com

For instance, the related compound 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, known as "Backbone Amide Linker" (BAL), is a well-established reagent for the solid-phase synthesis of peptides and other compounds. mdpi.com Similarly, 4-(4'-Formyl-3'-methoxyphenoxy)butanoic acid is utilized as a preloaded reagent for the synthesis of peptides and proteins, where it acts as an efficient linker that attaches the growing molecular chain to a solid support. biosynth.commdpi.com The formyl group provides a reactive site for attachment, while the carboxylic acid end can be involved in subsequent chemical modifications.

Compound NameCAS NumberMolecular FormulaApplication / Role
This compound99865-70-0C₁₁H₁₂O₄Intermediate for complex organic molecules clearsynth.com
4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL)197304-21-5C₁₃H₁₆O₆"Backbone Amide Linker" for solid-phase peptide synthesis mdpi.com
4-(4-Formyl-3-methoxyphenoxy)butanoic acid309964-23-6C₁₂H₁₄O₅Reagent/linker for peptide and protein synthesis biosynth.com

Precursors in Multi-Step Total Synthesis

The development of formyl-substituted phenoxybutanoic acids arose from broader research into phenoxyalkanoic acid derivatives. These compounds have historically served as precursors for the synthesis of bioactive heterocyclic systems, such as tetralones, which are important scaffolds in medicinal chemistry. The synthesis of these complex structures often involves multiple steps, where the phenoxybutanoic acid derivative is a key starting material. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, while the phenoxy ring can undergo substitution reactions, providing multiple pathways for elaboration into the final target molecule. The use of the BAL analogue in the stepwise assembly of peptide chains is a clear example of its role as a precursor in a multi-step synthetic process. mdpi.com

Research in Biological and Medicinal Chemistry (Mechanistic Focus)

The structural features of this compound and its analogues make them useful tools for studying biological systems. Their ability to interact with and be covalently linked to biomolecules allows researchers to probe and modulate biological pathways.

Development of Chemical Probes for Biological Systems

Derivatives of this compound are employed in the creation of chemical probes. A chemical probe is a molecule used to study and manipulate a biological system. For example, the analogue 4-(4'-Formyl-3'-methoxyphenoxy)butanoic acid is listed as a building block for creating dyes, stains, and indicators, which are types of chemical probes. biosynth.com The bifunctional nature of these molecules is key; the aldehyde can be used to covalently link the probe to a target protein or other biomolecule, while the rest of the molecule can carry a reporter group, such as a fluorescent dye.

Studies on Enzyme Inhibition Mechanisms (e.g., Kynurenine (B1673888) 3-hydroxylase inhibition)

Analogues of this compound have been central to the study of enzyme inhibition, particularly for kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase. nih.gov KMO is a key enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. mdpi.comfrontiersin.org This pathway produces several metabolites, some of which are neurotoxic, such as 3-hydroxykynurenine (3-HK) and quinolinic acid. mdpi.com

Inhibiting KMO is a therapeutic strategy aimed at reducing the production of these neurotoxic compounds. frontiersin.org Inhibition shunts the pathway towards the formation of kynurenic acid (KYNA), a neuroprotective agent. mdpi.comnih.gov Research has identified 4-Phenyl-4-oxo-butanoic acid derivatives as a class of KMO inhibitors. nih.gov These compounds act as antagonists to the enzyme, blocking its ability to convert kynurenine to 3-HK and thereby offering a potential mechanism to counteract neuronal damage. nih.govmdpi.com

Structure-Activity Relationship (SAR) Investigations for Target Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For the 4-Phenyl-4-oxo-butanoic acid class of KMO inhibitors, SAR investigations have been performed to understand how different chemical substitutions on the core structure affect its inhibitory activity. nih.gov

A study focusing on the benzoylalanine side-chain of a parent compound led to the development of a new class of inhibitors. nih.gov Through systematic modifications, researchers identified that specific substitutions significantly enhanced potency. The research highlighted 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid as the most promising derivatives from the study, demonstrating potent inhibition of KMO. nih.gov These SAR studies provide a clear roadmap for designing more effective inhibitors by pinpointing the structural features essential for strong interaction with the enzyme's active site.

Compound NameTarget EnzymeSignificance in Research
4-Phenyl-4-oxo-butanoic acid derivativesKynurenine 3-monooxygenase (KMO)Class of inhibitors studied for neuroprotection nih.gov
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acidKynurenine 3-monooxygenase (KMO)Potent inhibitor identified through SAR studies nih.gov
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acidKynurenine 3-monooxygenase (KMO)Potent inhibitor identified through SAR studies nih.gov
Ro 61-8048Kynurenine 3-monooxygenase (KMO)KMO inhibitor used in in-vivo studies to increase kynurenic acid levels nih.gov

Design of Ligands for Receptor Binding Studies

The specific structure of this compound, featuring a phenoxy-butanoic acid scaffold, makes it and its analogues intriguing candidates for the design of ligands aimed at various biological receptors. While detailed research on the title compound itself is limited, the broader class of phenoxy-butyric acid derivatives has been explored in the context of receptor interaction. The design of such ligands often leverages the compound's key structural features: the carboxylic acid for forming salt bridges or hydrogen bonds, the ether linkage for conformational flexibility, and the phenyl ring for aromatic interactions within a receptor's binding pocket.

The aldehyde group, in particular, offers a reactive handle for covalent modification or for forming Schiff bases with amine residues on proteins, potentially leading to irreversible or high-affinity binding. This has led to investigations into its potential role in biochemical pathways and interactions with biological macromolecules. The mechanism of action for such compounds can involve the formyl group forming covalent bonds with nucleophilic sites on proteins and enzymes, which could alter their activity. Additionally, the phenoxy group can engage in aromatic interactions with other molecules, influencing various biochemical processes.

An important strategy in ligand design is modifying the pharmacokinetic properties of a bioactive molecule. Analogues of this compound, such as 4-(p-iodophenyl)butyric acid (IPBA), have been successfully employed as albumin-binding moieties (ABM). nih.gov The rapid clearance of small-molecule imaging probes from circulation can be a limitation for both imaging and therapy. nih.gov By attaching an ABM like IPBA, the resulting radioligand can bind to serum albumin, extending its blood half-life. nih.gov This enhanced retention time allows for greater accumulation at the target site, improving the efficacy of radioligand therapy and the quality of diagnostic images. nih.gov This approach highlights how the butanoic acid scaffold can be functionalized for sophisticated ligand design.

Compound/Analogue Application in Ligand Design Key Structural Feature Utilized
This compoundPotential for interaction with biological macromolecules. Formyl group for covalent bonding, phenoxy group for aromatic interactions.
4-(p-iodophenyl)butyric acid (IPBA)Albumin-binding moiety to extend the in-vivo half-life of radioligands. nih.govPhenylbutyric acid scaffold for albumin binding. nih.gov

Exploration in Advanced Materials Science

The dual functionality of this compound and its analogues makes them valuable precursors in materials science, particularly for the synthesis of specialized polymers and functional coatings. The ability to participate in different polymerization or surface modification reactions via its two distinct functional groups is a key advantage.

Precursors for Polymeric Materials

The synthesis of advanced polymers often requires bifunctional building blocks that can be incorporated into a polymer chain or attached to a solid support. Analogues of this compound have proven to be highly effective in this role, particularly in the field of solid-phase synthesis.

A prominent example is the derivative 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid , commonly known by the acronym BAL ("Backbone Amide Linker"). mdpi.com BAL is a crucial "handle" or "linker" used in solid-phase peptide synthesis (SPPS). mdpi.comnih.gov In this application, the carboxylic acid end of the BAL molecule is coupled to an amino-functionalized polymeric support (e.g., polystyrene resin). mdpi.com The aldehyde group on the BAL linker then serves as an anchor point for the first amino acid of a peptide chain. This linkage is stable under the conditions of peptide chain elongation but can be cleaved under specific acidic conditions to release the final peptide, which may have a modified C-terminus. mdpi.com The versatility of the BAL linker has also been extended to the solid-phase synthesis of small organic molecules with potential pharmaceutical applications. mdpi.com

The general principle of using such bifunctional molecules as precursors for polymers like polyamides is well-established. mdpi.com A molecule containing both a carboxylic acid and a group that can be converted to an amine (such as an aldehyde via reductive amination) is effectively a monomer for polyamide synthesis. mdpi.comresearchgate.net This strategy allows for the creation of polymers with specific functionalities built into their structure.

Precursor Molecule (Analogue) Polymer Application Role of the Molecule
4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL)Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.govA linker molecule that anchors the growing peptide chain to a solid polymeric support. mdpi.com
Bifunctional fatty acids (e.g., with aldehyde and carboxyl groups)Synthesis of polyamides. mdpi.comresearchgate.netServe as monomers where the aldehyde can be converted to an amine, followed by polycondensation with the carboxylic acid. mdpi.com

Components in Functional Coatings

The development of functional coatings often involves modifying a surface to impart new properties such as biocompatibility, lubricity, or specific chemical reactivity. While direct applications of this compound in coatings are not widely documented, its structural motifs are relevant to this field.

The presence of both a carboxylic acid and an aldehyde group allows for a two-fold approach to surface functionalization. The carboxylic acid can be used to anchor the molecule to a suitable substrate, for example, a metal oxide surface. The aldehyde group, now exposed on the surface, provides a reactive site for the subsequent attachment of other molecules, such as proteins, enzymes, or other polymers. This can be used to create bioactive or anti-fouling surfaces. This bifunctionality is a key attribute for creating such specialized interfaces.

Computational Chemistry and Theoretical Investigations of 4 4 Formylphenoxy Butanoic Acid

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. youtube.com For a molecule such as 4-(4-formylphenoxy)butanoic acid, DFT calculations are typically performed to find the lowest energy conformation, known as the ground state geometry. This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

Commonly employed functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are paired with a basis set, like 6-31+G(d) or 6-311++G(d,p), which describes the atomic orbitals. biointerfaceresearch.comresearchgate.netscispace.com The calculation yields a set of optimized geometric parameters. For instance, in a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, theoretically predicted geometrical parameters were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Harmonic vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. biointerfaceresearch.com

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation This table presents hypothetical data typical for a DFT (B3LYP/6-31G) calculation.*

ParameterBond/AnglePredicted Value
Bond LengthC=O (Carboxylic Acid)1.21 Å
Bond LengthO-H (Carboxylic Acid)0.97 Å
Bond LengthC=O (Aldehyde)1.22 Å
Bond LengthC-O (Ether)1.37 Å
Bond AngleO=C-O (Carboxylic Acid)124.5°
Dihedral AngleC-O-C-C (Ether Linkage)118.0°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. researchgate.net Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. edu.krdnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd Molecules with a low Egap are considered "soft," while those with a large gap are "hard." From the energies of the HOMO and LUMO, various reactivity indices can be calculated to quantify aspects of the molecule's chemical behavior.

Table 2: Predicted FMO Energies and Reactivity Indices for this compound This table presents hypothetical data derived from a typical DFT calculation.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.95
Energy GapEgapELUMO - EHOMO4.90
Ionization PotentialIP-EHOMO6.85
Electron AffinityEA-ELUMO1.95
Electronegativityχ-(EHOMO + ELUMO)/24.40
Chemical Hardnessη(ELUMO - EHOMO)/22.45
Chemical SoftnessS1 / (2η)0.204
Electrophilicity Indexωχ² / (2η)3.95

Electrostatic Potential Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. chemspider.com It is invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. walisongo.ac.id The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of both the carboxyl and formyl groups, due to the high electronegativity and lone pairs of electrons on these atoms. A strong positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. The aromatic ring and aliphatic chain would likely show regions of intermediate potential (green/yellow).

Spectroscopic Property Predictions and Validation

Computational methods, particularly DFT, can accurately predict vibrational spectra (Infrared and Raman) for molecules. biointerfaceresearch.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net These predicted spectra serve as a powerful tool for interpreting and assigning peaks in experimentally measured spectra.

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, predicted as a broad band.

C=O stretching from both the carboxylic acid and the aldehyde groups, expected to appear as strong, distinct peaks.

C-O stretching from the ether linkage and the carboxylic acid.

Aromatic C=C stretching and C-H bending modes from the benzene ring.

Comparing the computed wavenumbers with experimental FT-IR and FT-Raman data allows for a detailed validation of the calculated structure and provides a comprehensive understanding of the molecule's vibrational properties. biointerfaceresearch.comresearchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies for a proposed reaction pathway. nih.gov For this compound, several reactions could be investigated computationally. For example, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group.

A computational study of such a transformation would involve:

Optimizing the geometries of the reactant, product, and any proposed intermediates.

Locating the transition state structure that connects the reactant to the product.

Calculating the activation energy (the energy difference between the reactant and the transition state), which provides insight into the reaction kinetics.

These studies can help determine the most favorable reaction pathway and understand the role of different reagents or catalysts at a molecular level.

Ligand-Target Interaction Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, typically a larger molecule like a protein. researchgate.netnrfhh.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ajol.info Butanoic acid derivatives have been investigated for their interactions with various biological targets. researchgate.netnih.gov

In a docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the binding pocket of a target protein. The simulation would generate multiple possible binding poses, which are then scored based on a function that estimates the binding free energy. A lower binding energy (more negative score) generally indicates a more stable protein-ligand complex. nrfhh.com The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data from a typical molecular docking simulation.

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.2ARG 120, GLN 75Hydrogen Bond (Carboxyl group)
TYR 210Pi-Pi Stacking (Phenyl ring)
LEU 80, VAL 115Hydrophobic (Butanoic chain)
2-7.5LYS 150Hydrogen Bond (Formyl group)
PHE 212Pi-Alkyl (Phenyl ring)
3-7.1SER 122Hydrogen Bond (Ether oxygen)

Future Perspectives in 4 4 Formylphenoxy Butanoic Acid Research

Emerging Synthetic Methodologies and Sustainable Chemistry

The development of novel and sustainable methods for synthesizing 4-(4-formylphenoxy)butanoic acid and its analogs is a key area of future research. Current methods, while effective, often rely on traditional organic synthesis techniques. The future lies in the adoption of greener and more efficient approaches.

One promising avenue is the exploration of chemo-enzymatic one-pot cascades. rsc.org These methods aim to combine chemical and enzymatic steps in a single reaction vessel, reducing waste and improving efficiency. For instance, the use of enzymes for the selective oxidation of alcohols to aldehydes, a key step in forming the formyl group, is being investigated. rsc.org Another green chemistry approach involves using nitrogen dioxide gas as an oxidizing agent, which can lead to waste-free processes. nih.gov The development of catalyst-free aerobic oxidation of aldehydes to carboxylic acids using ambient air as the oxidant also presents an environmentally friendly alternative. researchgate.net

Furthermore, researchers are exploring the use of biomass-derived feedstocks as a sustainable starting point for the synthesis of aromatic aldehydes. numberanalytics.com This aligns with the broader goal of reducing reliance on petrochemicals in the chemical industry. The development of recyclable catalysts, such as palladium-based catalysts for cross-coupling reactions and rhodium complexes for hydroformylation, will also be crucial in making the synthesis of this compound and its derivatives more sustainable. numberanalytics.com

The table below summarizes some of the emerging sustainable synthetic approaches.

Synthetic ApproachDescriptionPotential Advantages
Chemo-enzymatic Cascades Combination of chemical and enzymatic reactions in a single pot. rsc.orgReduced waste, increased efficiency, milder reaction conditions. rsc.org
Gaseous Nitrogen Dioxide Oxidation Use of nitrogen dioxide gas for the oxidation of alcohols to aldehydes. nih.govWaste-free process, high purity of products. nih.gov
Catalyst-Free Aerobic Oxidation Oxidation of aldehydes to carboxylic acids using air as the oxidant without a catalyst. researchgate.netEnvironmentally benign, simple, and safe. researchgate.net
Biomass-Derived Feedstocks Utilization of renewable biomass to produce starting materials. numberanalytics.comReduced reliance on fossil fuels, more sustainable process. numberanalytics.com
Recyclable Catalysts Development of catalysts that can be easily recovered and reused. numberanalytics.comCost-effective, reduced metal waste. numberanalytics.com

Expanding Applications in Interdisciplinary Research Fields

The unique bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a valuable building block in various scientific disciplines. Future research will likely see its application expand further into new and exciting interdisciplinary areas.

In materials science , this compound and its derivatives can be used in the synthesis of novel polymers and metal-organic frameworks (MOFs). The aldehyde and carboxylic acid functionalities allow for the creation of complex, well-defined structures with potential applications in gas storage, catalysis, and sensing. The study of supramolecular interactions in these materials is a growing area of interest. bath.ac.uk

In medicinal chemistry , this compound serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. chemimpex.comnih.gov For example, phenoxyalkanoic acid derivatives are being investigated as agonists for free fatty acid receptor 4 (FFAR4), a target for treating type 2 diabetes. mdpi.com Furthermore, its role as a "backbone amide linker" (BAL) in the solid-phase synthesis of peptides and other bioactive molecules highlights its importance in drug discovery. mdpi.com

The field of supramolecular chemistry will also benefit from the unique properties of this compound. The ability of the formyl and carboxyl groups to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal component for the self-assembly of complex architectures. mdpi.commdpi.com

Advanced Characterization Techniques and Data Integration

A deeper understanding of the structure-property relationships of this compound and its derivatives will be crucial for unlocking their full potential. Future research will increasingly rely on a combination of advanced characterization techniques and computational modeling.

Advanced Spectroscopic and Crystallographic Methods: Techniques like multidimensional NMR spectroscopy and X-ray crystallography will continue to be vital for elucidating the precise three-dimensional structures of new derivatives. mdpi.commdpi.com These experimental data provide the foundation for understanding how molecular structure influences function.

Computational Modeling and Data Integration: Density Functional Theory (DFT) calculations are being used to predict the molecular properties, stability, and reactivity of new butanoic acid derivatives. biointerfaceresearch.com Integrating this theoretical data with experimental results from various analytical techniques will provide a more comprehensive picture of the compound's behavior. This integrated approach can accelerate the design and discovery of new molecules with desired properties.

Challenges and Opportunities in Novel Derivative Development

While the future of this compound research is bright, there are challenges to overcome in the development of novel derivatives.

Synthetic Challenges: The synthesis of complex derivatives can be challenging, requiring multi-step reaction sequences and careful control of reaction conditions to achieve desired selectivity. Overcoming these synthetic hurdles will require the development of more robust and versatile synthetic methodologies.

Structure-Activity Relationship (SAR) Studies: Establishing clear SARs for different biological activities is a significant undertaking. This requires the synthesis and screening of large libraries of compounds, which can be time-consuming and resource-intensive.

Opportunities for Innovation: Despite the challenges, the opportunities for innovation are vast. The development of novel derivatives with enhanced biological activity or material properties could lead to breakthroughs in medicine and materials science. For instance, creating derivatives with improved pharmacokinetic properties could lead to more effective drugs. mdpi.com The design of new linkers based on the this compound scaffold could enable the synthesis of novel bioconjugates and materials. biosynth.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-formylphenoxy)butanoic acid, and how can purity be validated?

  • Methodology : Start with nucleophilic substitution between 4-hydroxybenzaldehyde and ethyl 4-bromobutyrate under basic conditions (e.g., K₂CO₃ in DMF). Hydrolyze the ester group using NaOH/EtOH to yield the carboxylic acid. Purify via recrystallization (e.g., ethanol/water). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at ~9.8 ppm) .

Q. How can researchers characterize unexpected oxidation products during synthesis?

  • Methodology : Monitor reactions under ambient conditions for unintended oxidation of the formyl group to a carboxylic acid (e.g., via air exposure). Use single-crystal X-ray diffraction to confirm structural changes. Compare experimental FTIR and NMR data with computational predictions (DFT calculations for vibrational modes and chemical shifts) to resolve ambiguities .

Q. What spectroscopic techniques are critical for distinguishing this compound from its derivatives?

  • Methodology : Employ tandem MS (ESI-QTOF) to differentiate molecular ions. Use ¹³C NMR to identify carbonyl carbons (formyl at ~190 ppm, carboxylic acid at ~170 ppm). For derivatives like Schiff bases, analyze imine C=N bonds via UV-Vis (λmax ~250–300 nm) and compare with TD-DFT simulations .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s biological activity, and how can this be systematically tested?

  • Methodology : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the para position. Evaluate neuroprotective activity via in vitro assays (e.g., SH-SY5Y cell viability under oxidative stress). Use molecular docking (AutoDock Vina) to predict interactions with targets like NMDA receptors. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Replicate studies under standardized conditions (e.g., cell line, assay protocol). Verify compound purity via elemental analysis and LC-MS. Perform meta-analyses of published IC₅₀ values, accounting for variables like solvent (DMSO vs. saline) or assay type (MTT vs. LDH). Use machine learning (e.g., Random Forest) to identify confounding factors .

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

  • Methodology : Model reaction mechanisms (e.g., Schiff base formation) using Gaussian or ORCA with B3LYP/6-31G(d). Calculate activation energies to predict kinetically favorable pathways. Validate with in situ FTIR to track intermediate formation. Compare computed vs. experimental yields to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.